molecular formula C13H19N B2863808 2,2,4,8-Tetramethyl-1,2,3,4-tetrahydroquinoline CAS No. 4497-61-4

2,2,4,8-Tetramethyl-1,2,3,4-tetrahydroquinoline

Cat. No. B2863808
CAS RN: 4497-61-4
M. Wt: 189.302
InChI Key: QCPHCTXGGHZXHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,2,4,8-Tetramethyl-1,2,3,4-tetrahydroquinoline” is a chemical compound with the molecular formula C13H19N . It is a variant of the compound “1,2,3,4-Tetrahydro-2,2,4,7-tetramethylquinoline”, which is a clear liquid that can range in color from colorless to brown .


Molecular Structure Analysis

The molecular structure of “2,2,4,8-Tetramethyl-1,2,3,4-tetrahydroquinoline” is based on the quinoline structure, which is a type of heterocyclic aromatic organic compound. It has two fused rings, a benzene ring and a pyridine ring .

Scientific Research Applications

Organic Compound Research

“2,2,4,8-Tetramethyl-1,2,3,4-tetrahydroquinoline” is an organic compound that is used in various scientific research . It is a secondary amine, which means it has a nitrogen atom with two substituents and one lone pair of electrons .

Synthesis of Bio-based Polyesters

This compound has been used in the synthesis of bio-based polyesters derived from 2,5-furandicarboxylic acid (FDCA) . The introduction of 2,2,4,8-Tetramethyl-1,2,3,4-tetrahydroquinoline units into these polyesters can increase their glass transition temperature and improve their mechanical properties .

Antioxidant Properties

Quinoline derivatives, such as “2,2,4,8-Tetramethyl-1,2,3,4-tetrahydroquinoline”, have been found to have powerful antioxidant properties . These properties can be significantly helpful in neuroprotection against diseases like Parkinsonism .

Metal Chelation

Quinoline derivatives can also act as metal chelators . They can prevent copper oxidation in β-amyloid fibrils, which may be useful in designing and developing new drugs for the therapy of Alzheimer’s disease .

Material Science

In material science, “2,2,4,8-Tetramethyl-1,2,3,4-tetrahydroquinoline” can be used to modify the properties of materials. For example, it can be used to increase the transparency of semi-crystalline polyesters .

Barrier Properties

The introduction of “2,2,4,8-Tetramethyl-1,2,3,4-tetrahydroquinoline” units into polyesters can affect their barrier properties . Although the oxygen and carbon dioxide barrier properties of the polyesters are decreased, the modified copolyesters still show good barrier properties .

properties

IUPAC Name

2,2,4,8-tetramethyl-3,4-dihydro-1H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-9-6-5-7-11-10(2)8-13(3,4)14-12(9)11/h5-7,10,14H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPHCTXGGHZXHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC2=C(C=CC=C12)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,4,8-Tetramethyl-1,2,3,4-tetrahydroquinoline

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